4-Methoxy-3-(methoxymethoxy)pyridine
Description
4-Methoxy-3-(methoxymethoxy)pyridine is a substituted pyridine derivative characterized by two oxygen-containing functional groups: a methoxy (-OCH₃) group at the 4-position and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules and heterocyclic frameworks. The methoxymethoxy group serves as a versatile protecting group for hydroxyl functionalities, offering stability under basic conditions while being cleavable under acidic conditions . Its structural features influence both electronic and steric properties, impacting reactivity in nucleophilic and electrophilic substitutions.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-methoxy-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C8H11NO3/c1-10-6-12-8-5-9-4-3-7(8)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
BFMLQJRPIFLBRU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CN=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-(methoxymethoxy)pyridine can be synthesized through various methods. One common method involves the reaction of 4-methoxypyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-Methoxy-3-(methoxymethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic hydrogenation of 4-methoxypyridine-N-oxide is another method that has been studied for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxymethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 4-methoxy-3-(methoxymethyl)pyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(methoxymethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(methoxymethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can influence the binding affinity and specificity of the compound to its targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Electronic and Steric Effects
- Methoxymethoxy vs. Methoxy Groups : The methoxymethoxy group (-OCH₂OCH₃) is bulkier and more electron-rich than a simple methoxy group (-OCH₃), enhancing steric hindrance and directing electrophilic substitutions to specific positions. For example, in pyridine derivatives, the methoxymethoxy group at C-3 stabilizes adjacent positions against nucleophilic attacks, unlike methoxy groups, which primarily donate electrons without significant steric effects .
- Halogenated Derivatives: Bromine or iodine at C-2 or C-4 (e.g., compounds from ) increase electrophilicity, enabling cross-coupling reactions.
Stability and Protecting Group Utility
- Acid Sensitivity : The methoxymethoxy group is cleaved under mild acidic conditions (e.g., TFA), whereas methoxy groups require harsher conditions (e.g., BBr₃). This property is exploited in the synthesis of mitochondrial inhibitors, where selective deprotection is critical .
- Comparative Stability : Silyl-protected analogs (e.g., 4-Methoxy-3-(triisopropylsilyl)pyridine) exhibit superior stability under basic conditions but are prone to fluoride-mediated cleavage, unlike methoxymethoxy-protected derivatives .
Research Findings and Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
